BI8622

Description

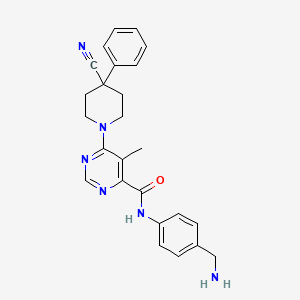

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O/c1-18-22(24(32)30-21-9-7-19(15-26)8-10-21)28-17-29-23(18)31-13-11-25(16-27,12-14-31)20-5-3-2-4-6-20/h2-10,17H,11-15,26H2,1H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHAXMJRQQTBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CCC(CC2)(C#N)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BI-8622: A Technical Guide to its Mechanism of Action as a HUWE1 E3 Ubiquitin Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of BI-8622, a specific small-molecule inhibitor of the HECT domain E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1), also known as MULE or ARF-BP1. The content herein is curated for an audience with a strong background in molecular and cellular biology, oncology, and drug discovery.

Core Mechanism of Action

BI-8622 functions as a selective inhibitor of the HUWE1 E3 ubiquitin ligase.[1][2] HUWE1 is a critical regulator of cellular processes, including cell proliferation, DNA damage response, and apoptosis, through its mediation of protein ubiquitination and subsequent degradation.[3] The primary mechanism of BI-8622 involves the direct inhibition of HUWE1's catalytic activity, leading to the stabilization of its downstream substrates.[2]

A key oncogenic pathway disrupted by BI-8622 is the MYC signaling cascade. In many cancers, the transcription factor MYC is overexpressed and drives tumor growth. HUWE1 targets the MYC-interacting protein MIZ1 for degradation, which in turn allows for MYC-dependent transcriptional activation. By inhibiting HUWE1, BI-8622 stabilizes MIZ1, leading to the formation of repressive MYC/MIZ1 complexes on the promoters of MYC target genes. This ultimately results in the suppression of MYC-driven transcription and a reduction in tumor cell proliferation.[4][5][6]

Another critical substrate of HUWE1 is the anti-apoptotic protein MCL1. HUWE1 mediates the ubiquitination and proteasomal degradation of MCL1.[1][2][7] Inhibition of HUWE1 by BI-8622 leads to the accumulation of MCL1, which can have context-dependent effects on cell survival.[2][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of BI-8622's activity from preclinical studies.

Table 1: In Vitro Inhibitory Activity of BI-8622

| Target | Assay Type | IC50 (μM) | Cell Line/System | Reference |

| HUWE1 | HECT-domain auto-ubiquitination | 3.1 | In vitro | [1][2] |

| MCL1 Ubiquitination | In-cell ubiquitination assay | 6.8 | HeLa | [1][2] |

Table 2: Cellular Effects of BI-8622

| Effect | Assay Type | IC50 (μM) | Cell Line | Reference |

| Inhibition of Colony Formation | Crystal violet staining | 8.4 | Ls174T | [2] |

| Reduction in Cell Viability | Dose-response assay (24h) | ~15-25 | Multiple Myeloma Cell Lines |

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by BI-8622.

Caption: BI-8622 inhibits HUWE1, stabilizing MIZ1 and promoting repressive MYC/MIZ1 complexes.

Caption: BI-8622 inhibits HUWE1-mediated degradation of the anti-apoptotic protein MCL1.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro HUWE1 Auto-Ubiquitination Assay

This assay measures the catalytic activity of HUWE1 by detecting its auto-ubiquitination.

Materials:

-

Recombinant human UBA1 (E1 enzyme)

-

Recombinant human UbcH5b (E2 enzyme)

-

Recombinant human HUWE1 HECT domain

-

Ubiquitin

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

BI-8622 (or DMSO as control)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-ubiquitin antibody

Procedure:

-

Prepare a reaction mixture containing UBA1, UbcH5b, and ubiquitin in the assay buffer.

-

Add varying concentrations of BI-8622 or DMSO to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the HUWE1 HECT domain and ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated HUWE1.

-

Quantify the band intensities to determine the IC50 of BI-8622.

In-Cell MCL1 Ubiquitination Assay

This assay assesses the effect of BI-8622 on the ubiquitination of MCL1 within a cellular context.

Materials:

-

HeLa cells

-

Plasmids expressing His-tagged ubiquitin and HA-tagged HUWE1

-

Transfection reagent (e.g., PEI)

-

Cell lysis buffer (containing protease and deubiquitinase inhibitors)

-

Ni-NTA agarose beads

-

SDS-PAGE gels and Western blotting reagents

-

Anti-MCL1 antibody

-

BI-8622 (or DMSO as control)

Procedure:

-

Co-transfect HeLa cells with plasmids expressing His-ubiquitin and HA-HUWE1.

-

After a suitable expression period (e.g., 24-48 hours), treat the cells with varying concentrations of BI-8622 or DMSO for a defined time (e.g., 4-6 hours).

-

Lyse the cells in a denaturing lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the supernatant with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins.

-

Separate the eluates by SDS-PAGE and perform Western blotting with an anti-MCL1 antibody to detect ubiquitinated MCL1.

Colony Formation Assay

This assay evaluates the long-term effect of BI-8622 on the proliferative capacity of cancer cells.

Materials:

-

Ls174T colorectal cancer cells

-

Complete cell culture medium

-

BI-8622

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

-

10% acetic acid

Procedure:

-

Seed a low number of Ls174T cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with a range of concentrations of BI-8622 or DMSO.

-

Incubate the cells for an extended period (e.g., 10-14 days), replacing the medium with fresh compound every 3-4 days.

-

When visible colonies have formed in the control wells, wash the plates with PBS.

-

Fix the colonies with methanol and stain with crystal violet solution.

-

Wash away the excess stain with water and allow the plates to air dry.

-

Quantify the stained colonies by dissolving the dye in 10% acetic acid and measuring the absorbance at 590 nm.

In Vivo Pharmacology and Pharmacokinetics

Preclinical in vivo studies have been conducted to assess the pharmacokinetic properties of BI-8622. Measurements of compound levels in mouse serum following intraperitoneal injection indicated that BI-8622 does not accumulate to high levels and is rapidly cleared.[2] This rapid clearance has posed challenges for detailed in vivo efficacy analyses of the current compound.[2] Further optimization of the compound's pharmacokinetic profile would be necessary for robust in vivo anti-tumor efficacy studies.

Experimental Workflow Diagram

Caption: Workflow for the discovery and characterization of BI-8622.

Conclusion

BI-8622 is a valuable research tool for elucidating the biological functions of the HUWE1 E3 ubiquitin ligase. Its ability to specifically inhibit HUWE1 and modulate the stability of key oncoproteins such as MYC (via MIZ1) and MCL1 provides a strong rationale for the continued investigation of HUWE1 as a therapeutic target in oncology. While the pharmacokinetic properties of BI-8622 itself may limit its direct clinical translation, it serves as a critical chemical probe and a foundation for the development of future generations of HUWE1 inhibitors with improved drug-like properties.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. embopress.org [embopress.org]

- 7. medchemexpress.com [medchemexpress.com]

BI8622 as a specific inhibitor of HUWE1 ubiquitin ligase

An In-depth Technical Guide to BI8622: A Specific Inhibitor of the HUWE1 Ubiquitin Ligase

Introduction

The HECT, UBA, and WWE domain-containing E3 ubiquitin-protein ligase 1, commonly known as HUWE1 (also referred to as ARF-BP1 or MULE), is a large, 482 kDa E3 ligase that plays a central role in a multitude of cellular processes.[1][2] It is a key regulator of signaling pathways, cell growth, apoptosis, DNA damage responses, and metabolism.[1][2] HUWE1 targets a wide array of protein substrates for ubiquitination, thereby controlling their stability and function. Its substrates include crucial proteins involved in oncogenesis and tumor suppression, such as MYC, MYCN, MCL1, p53, and MIZ1.[3][4] Given its pivotal role in cellular homeostasis and its dysregulation in various diseases, including many cancers, HUWE1 has emerged as a promising target for therapeutic intervention.[2][5] This guide focuses on this compound, a small molecule identified as a specific inhibitor of HUWE1, detailing its discovery, mechanism of action, and its utility as a tool for cancer research.

Discovery of this compound

This compound was identified through a high-throughput screening campaign that assessed a library of 840,243 compounds for their ability to inhibit the auto-ubiquitination activity of the HUWE1 HECT domain.[3] This initial screen yielded 2,765 hits.[3] Following confirmation and counter-screening to eliminate compounds that inhibited other components of the ubiquitination cascade like UBA1 or UbcH5b, dose-response curves were determined.[3] To ensure specificity, compounds were also tested against the auto-ubiquitination activity of another HECT-domain E3 ligase, NEDD4.[3] This rigorous selection process led to the identification of this compound as a potent and specific inhibitor of HUWE1.[3][6]

Caption: Workflow for the identification of this compound.

Data Presentation

Quantitative Activity of this compound

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The data highlights its potency against HUWE1 and its effects on downstream cellular processes.

| Assay Type | Target/Process | Cell Line | IC50 Value | Reference |

| Biochemical Assay | HUWE1 HECT-domain auto-ubiquitination | N/A | 3.1 µM | [3][7] |

| Cellular Assay | Inhibition of MCL1 Ubiquitination | HeLa | 6.8 µM | [3][7] |

| Cellular Assay | Suppression of Colony Formation | Ls174T | 8.4 µM | [3] |

Selectivity Profile of this compound

A critical aspect of a chemical probe is its selectivity. This compound was tested against other HECT-domain E3 ubiquitin ligases and found to be highly selective for HUWE1.

| E3 Ligase | IC50 Value | Reference |

| HUWE1 | 3.1 µM | [6] |

| HECW2 | > 50 µM | [8] |

| ITCH | > 50 µM | [8] |

| NEDD4 | > 50 µM | [3][8] |

| SMURF1 | > 50 µM | [8] |

| SMURF2 | > 50 µM | [8] |

| WWP1 | > 50 µM | [8] |

Mechanism of Action and Cellular Effects

This compound exerts its effects by directly inhibiting the catalytic activity of HUWE1. This inhibition prevents the ubiquitination and subsequent proteasomal degradation of HUWE1 substrates, leading to their accumulation and altered downstream signaling.

Inhibition of MYC-Dependent Transactivation

In colorectal cancer cells, HUWE1 is required for robust MYC-dependent gene expression.[9] HUWE1 ubiquitinates the MYC-associated protein MIZ1, leading to its degradation. This prevents the formation of repressive MYC/MIZ1 complexes on MYC-activated target genes.[9] By inhibiting HUWE1, this compound stabilizes MIZ1, promoting the formation of these repressive complexes and thereby inhibiting MYC-dependent transactivation in a tumor-specific manner.[9]

Caption: this compound inhibits MYC function by stabilizing MIZ1.

Stabilization of HUWE1 Substrates

This compound treatment leads to the accumulation of various known HUWE1 substrates. This includes the anti-apoptotic protein MCL1, whose degradation in response to UV irradiation is retarded by the inhibitor.[6] Similarly, levels of TopBP1, another HUWE1 substrate, are also increased upon treatment with this compound. This stabilization of key proteins affects multiple cellular pathways.

Caption: this compound blocks HUWE1-mediated substrate degradation.

Effects on Cancer Cell Proliferation and Survival

By modulating the levels of key oncogenic and tumor-suppressive proteins, this compound impacts cancer cell viability.

-

Colorectal Cancer: this compound suppresses the colony formation of Ls174T colorectal cancer cells and retards their passage through all phases of the cell cycle, with the most significant effect in the G1 phase.[7]

-

Multiple Myeloma (MM): Small molecule-mediated inhibition of HUWE1 leads to growth arrest in MM cell lines, while having minimal effect on normal bone marrow cells.[5][10] This inhibition also reduces MYC expression in MM cells.[5]

-

Non-Small Cell Lung Cancer (NSCLC): In NSCLC models, HUWE1 promotes tumorigenesis by mediating the degradation of the p53 tumor suppressor.[11][12] Inhibition of HUWE1 leads to p53 accumulation, which in turn inhibits cancer cell proliferation and tumor growth.[11]

-

Acute Kidney Injury (AKI): Beyond cancer, this compound has shown protective effects in a mouse model of cisplatin-induced AKI.[7] Treatment with this compound significantly ameliorates renal dysfunction and DNA damage.[7][13]

Experimental Protocols

HUWE1 Auto-Ubiquitination Assay (High-Throughput Screen)

This DELFIA (Dissociation-Enhanced Lanthanide Fluorometric Immunoassay) format assay was used for the primary screen to identify HUWE1 inhibitors.[6]

-

Plate Coating: Assays are performed in streptavidin-coated 96-well plates.[6]

-

Reaction Setup: To each well, add 10 µL of assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.5 mM MgCl₂, 0.05 mM CaCl₂, 0.5 mM DTT, 0.1% Tween-20, 1% DMSO) containing the test compound (e.g., this compound).[6]

-

Enzyme Mix Addition: Incubate for 20 minutes at room temperature with 20 µL of an enzyme mix containing 3.7 ng His-UBA1 (E1), 70 ng His-UbcH5b (E2), 30 ng biotinylated His-HUWE1 HECT-domain (E3), and 100 ng His-3xMYC-ubiquitin.[6]

-

Reaction Initiation and Termination: Start the ubiquitination reaction by adding ATP. After a set time, stop the reaction.

-

Detection: The biotinylated HUWE1 captured on the streptavidin plate will be auto-ubiquitinated with His-3xMYC-ubiquitin. Detect the amount of ubiquitination using an antibody against the MYC tag, followed by a europium-labeled secondary antibody. Measure the time-resolved fluorescence.

In Vivo Ubiquitination of MCL1

This assay validates the activity of this compound on a specific substrate within a cellular context.[6]

-

Cell Transfection: Transfect HeLa cells with plasmids expressing MCL1, His-tagged ubiquitin, and HA-tagged HUWE1.[6]

-

Inhibitor Treatment: Treat the transfected cells with various concentrations of this compound (or DMSO as a control).[6]

-

Cell Lysis: Lyse the cells under denaturing conditions to preserve ubiquitination states.

-

Purification of Ubiquitinated Proteins: Use Ni-NTA-Agarose beads to pull down His-tagged ubiquitinated proteins from the cell lysates.[6]

-

Immunoblotting: Elute the bound proteins and analyze the eluates by Western blot, probing with an antibody against MCL1 to detect ubiquitinated MCL1.[6] An input control (1% of total lysate) should be run to show total MCL1 levels.[6]

Colony Formation Assay

This assay assesses the long-term effect of the inhibitor on cell proliferation and survival.[14]

-

Cell Seeding: Seed a low number of cells (e.g., Ls174T colorectal cancer cells) in 6-well plates.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 5-25 µM) or a vehicle control.[7]

-

Incubation: Incubate the plates for an extended period (e.g., 5-14 days) to allow for colony formation.[8][14]

-

Staining and Quantification: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies to determine the effect of the inhibitor on cell viability.[15]

Conclusion

This compound is a well-characterized, specific, and cell-permeable small molecule inhibitor of the HUWE1 E3 ubiquitin ligase.[3][7] It serves as an invaluable chemical tool for dissecting the complex biology regulated by HUWE1, particularly in the context of cancer. Its ability to inhibit MYC-driven transcription, stabilize tumor suppressors like p53, and induce cell cycle arrest in cancer cells underscores the therapeutic potential of targeting HUWE1.[5][9][11] While the current generation of HUWE1 inhibitors, including this compound, have pharmacokinetic properties that are unfavorable for in vivo studies, they provide a critical foundation and rationale for the development of next-generation HUWE1-targeted therapies for a range of human diseases.[14]

References

- 1. Frontiers | The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases [frontiersin.org]

- 2. The structure and regulation of the E3 ubiquitin ligase HUWE1 and its biological functions in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. uniprot.org [uniprot.org]

- 5. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - White Rose Research Online [eprints.whiterose.ac.uk]

- 6. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. embopress.org [embopress.org]

- 10. researchgate.net [researchgate.net]

- 11. HUWE1 controls the development of non-small cell lung cancer through down-regulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HUWE1 controls the development of non-small cell lung cancer through down-regulation of p53 [thno.org]

- 13. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 14. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of BI8622 in c-Myc Degradation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule BI8622 and its role in the degradation pathway of the oncoprotein c-Myc. It is intended for an audience with a strong background in molecular biology, oncology, and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Executive Summary

This compound is a specific inhibitor of the HECT domain E3 ubiquitin ligase HUWE1. Its primary mechanism of action in the context of c-Myc regulation is not direct degradation of the c-Myc protein itself. Instead, this compound inhibits HUWE1's ability to ubiquitinate and target for degradation the transcriptional repressor MIZ1. The resulting stabilization and accumulation of MIZ1 leads to the formation of a repressive complex with c-Myc on the promoters of its target genes. This complex inhibits the transcriptional activity of c-Myc, leading to cell cycle arrest and a reduction in tumor cell proliferation. While this compound does lead to a decrease in the functional output of c-Myc, it is critical to note that this is an indirect effect mediated by the stabilization of a c-Myc-interacting protein.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from published studies.

| Parameter | Value | Assay Conditions | Reference |

| This compound IC50 vs. HUWE1 | 3.1 µM | In vitro auto-ubiquitination assay. | [1] |

| This compound IC50 for MCL1 Ubiquitination | 6.8 µM | In vivo ubiquitination assay in HeLa cells. | [1] |

| This compound IC50 for Colony Formation | 8.4 µM | Ls174T colorectal cancer cells. |

Table 1: In Vitro and Cellular Activity of this compound.

Signaling Pathway and Mechanism of Action

This compound's effect on c-Myc is orchestrated through the inhibition of the E3 ubiquitin ligase HUWE1. The following diagram illustrates this signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of this compound.

In Vitro HUWE1 Auto-Ubiquitination Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of HUWE1.

Materials:

-

Recombinant human HUWE1 (HECT domain)

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (UbcH5b)

-

Ubiquitin

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound (various concentrations)

-

SDS-PAGE gels

-

Anti-ubiquitin antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare a reaction mixture containing E1 enzyme, E2 enzyme, and ubiquitin in the assay buffer.

-

Add recombinant HUWE1 HECT domain to the reaction mixture.

-

Add this compound at various concentrations to the reaction tubes. Include a DMSO control.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitin chains on HUWE1.

-

Visualize the results using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the IC50 of this compound.

In Vivo Ubiquitination Assay

This assay is performed to assess the effect of this compound on the ubiquitination of a specific substrate, such as MIZ1, within a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, Ls174T)

-

Plasmids encoding His-tagged ubiquitin and HA-tagged MIZ1

-

Transfection reagent

-

Cell lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)

-

Ni-NTA agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., lysis buffer with high imidazole concentration)

-

Anti-HA antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Co-transfect the cells with plasmids encoding His-ubiquitin and HA-MIZ1.

-

Treat the transfected cells with this compound or DMSO for a specified time.

-

Lyse the cells in a denaturing lysis buffer to preserve ubiquitinated proteins.

-

Clarify the lysates by centrifugation.

-

Incubate the lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively with wash buffer.

-

Elute the bound proteins with elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-HA antibody to detect ubiquitinated MIZ1.

Western Blotting for c-Myc and MIZ1 Protein Levels

This standard technique is used to quantify the changes in the steady-state levels of c-Myc and MIZ1 proteins following treatment with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-c-Myc, anti-MIZ1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time points.

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against c-Myc, MIZ1, and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Conclusion

This compound represents a novel therapeutic strategy for targeting c-Myc-driven cancers. Its mechanism of action, through the inhibition of HUWE1 and subsequent stabilization of the c-Myc repressor MIZ1, offers a unique approach to modulating the activity of this challenging oncoprotein. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and similar compounds on the c-Myc signaling pathway. Further research is warranted to fully elucidate the therapeutic potential of HUWE1 inhibition in various cancer contexts.

References

The Impact of BI8622 on MYC-Dependent Transactivation in Colorectal Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the small molecule BI8622 and its role in modulating MYC-dependent transactivation in colorectal cancer (CRC) cells. Deregulated expression of the MYC oncogene is a key driver in a majority of colorectal cancers, making it a critical therapeutic target.[1][2] This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.

Executive Summary

This compound is a specific inhibitor of the HECT domain E3 ubiquitin ligase HUWE1.[3] In colorectal cancer cells, the continuous activity of HUWE1 is essential for MYC-driven transcriptional activation. This compound disrupts this process by inhibiting HUWE1, which leads to the stabilization and accumulation of the MYC-interacting zinc-finger protein 1 (MIZ1).[2] The stabilized MIZ1 forms repressive complexes with MYC on the promoters of MYC target genes, ultimately leading to the downregulation of their expression. This targeted inhibition of MYC-dependent transactivation results in reduced cell proliferation and colony formation in colorectal cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and cell-based assays.

| Parameter | Value | Assay | Cell Line/System |

| IC50 for HUWE1 Inhibition | 3.1 µM | In vitro ubiquitination assay | Recombinant HUWE1 |

| IC50 for MCL1 Ubiquitination | 6.8 µM | In vivo ubiquitination assay | HeLa cells |

| IC50 for Colony Formation | 8.4 µM | Colony formation assay | Ls174T cells |

Table 1: In Vitro and Cellular Activity of this compound.[3]

Signaling Pathways and Mechanisms of Action

The HUWE1-MYC-MIZ1 Axis in Colorectal Cancer

In many colorectal cancers, MYC drives the expression of genes essential for proliferation and cell growth. This activity is dependent on the E3 ubiquitin ligase HUWE1, which targets the transcriptional repressor MIZ1 for proteasomal degradation. The constant removal of MIZ1 allows MYC to form activating complexes with MAX at the promoters of its target genes, leading to robust transactivation.

Mechanism of this compound Action

This compound acts as a specific inhibitor of the E3 ligase activity of HUWE1. By blocking HUWE1, this compound prevents the ubiquitination and subsequent degradation of MIZ1. This leads to an accumulation of MIZ1 in the nucleus. The increased levels of MIZ1 shift the balance from activating MYC/MAX complexes to repressive MYC/MIZ1/MAX complexes on the promoters of MYC target genes. This results in the inhibition of MYC-dependent transactivation and a reduction in the expression of genes required for cell proliferation.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures and the methodologies described in the primary literature. For precise experimental details, consultation of the original publication by Peter S, et al. (2014) is recommended.

High-Throughput Screening for HUWE1 Inhibitors

This workflow outlines the process used to identify small molecule inhibitors of HUWE1, leading to the discovery of this compound.

Protocol:

-

Assay Principle: The assay leverages the auto-ubiquitination activity of the HUWE1 HECT domain in vitro.

-

Plate Preparation: Biotin-tagged HUWE1 HECT domain is immobilized on streptavidin-coated 96-well plates.

-

Reaction Mixture: A reaction mixture containing UBA1 (E1), UbcH5b (E2), ATP, and MYC-tagged ubiquitin is prepared.

-

Compound Addition: Library compounds are added to the wells.

-

Incubation: The reaction is incubated to allow for auto-ubiquitination of the HUWE1 HECT domain.

-

Detection: Auto-ubiquitination is detected using a europium-labeled anti-MYC antibody and time-resolved fluorescence.

-

Hit Selection: Compounds that significantly reduce the fluorescence signal are selected as initial hits.

Cell Culture and Treatment

Cell Line: Ls174T (human colorectal adenocarcinoma cell line)

Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in culture medium to the desired final concentrations.

-

Replace the medium of plated cells with the this compound-containing medium.

-

Incubate for the desired time period (e.g., 16 hours for gene expression analysis, up to 14 days for colony formation assays).

In Vivo Ubiquitination Assay

Objective: To assess the effect of this compound on the ubiquitination of a known HUWE1 substrate, such as MCL1, in cells.

Protocol:

-

Transfection: Co-transfect HeLa or other suitable cells with plasmids expressing the substrate (e.g., MCL1), His-tagged ubiquitin, and HA-tagged HUWE1.

-

Treatment: Treat the transfected cells with various concentrations of this compound or DMSO as a control.

-

Lysis: Lyse the cells under denaturing conditions to preserve ubiquitin linkages.

-

Purification: Purify His-tagged ubiquitinated proteins using Ni-NTA agarose beads.

-

Immunoblotting: Elute the bound proteins and analyze by SDS-PAGE and immunoblotting using an antibody against the substrate protein (e.g., anti-MCL1).

Colony Formation Assay

Objective: To determine the long-term effect of this compound on the proliferative capacity of colorectal cancer cells.

Protocol:

-

Cell Seeding: Seed Ls174T cells at a low density (e.g., 500-1000 cells per well) in 6-well plates.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO.

-

Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.

-

Fixation and Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with a solution of methanol and acetic acid.

-

Stain the colonies with 0.5% crystal violet solution.

-

-

Quantification:

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as clusters of >50 cells) in each well.

-

Quantitative Real-Time PCR (RT-qPCR)

Objective: To measure the effect of this compound on the mRNA expression levels of MYC target genes.

Protocol:

-

Cell Treatment: Treat Ls174T cells with this compound or DMSO for a specified period (e.g., 16 hours).

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA purification kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for MYC target genes (e.g., ODC1, HSPE1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound represents a promising therapeutic strategy for colorectal cancers that are dependent on MYC for their growth and survival. By specifically inhibiting the E3 ligase HUWE1, this compound effectively downregulates MYC-dependent transactivation through the stabilization of the MIZ1 repressor. The data and protocols presented in this guide provide a comprehensive overview of the mechanism and characterization of this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the in vivo efficacy and safety profile of this compound and other HUWE1 inhibitors is warranted.

References

A Technical Guide to the Foundational Research on the BI8622 and HUWE1 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the small molecule inhibitor BI8622 and its interaction with the HECT domain E3 ubiquitin ligase, HUWE1. The document details the crucial role of HUWE1 in cellular pathways, the quantitative characterization of this compound's inhibitory action, the molecular consequences of this inhibition, and the key experimental methodologies employed in its discovery and validation.

HUWE1: A Pivotal E3 Ligase in Cellular Regulation

HUWE1 (HECT, UBA and WWE domain-containing E3 ubiquitin protein ligase 1), also known as MULE or ARF-BP1, is a large, 482 kDa E3 ubiquitin ligase that plays a critical role in a multitude of cellular processes by targeting a wide array of protein substrates for ubiquitination and subsequent proteasomal degradation.[1][2] Its function is integral to regulating cell proliferation, apoptosis, DNA damage response, and metabolism.[1][3] Dysregulation of HUWE1 has been implicated in various diseases, including several types of cancer.[1][2][4]

HUWE1's substrate repertoire is extensive and includes key proteins involved in oncogenesis and tumor suppression:

-

MCL1: An anti-apoptotic Bcl-2 family protein. HUWE1 mediates its degradation, which is essential for DNA damage-induced apoptosis.[3][5]

-

MYC and N-MYC: Potent oncoproteins. The role of HUWE1 in regulating MYC is context-dependent, involving both K48-linked ubiquitination for degradation and K63-linked ubiquitination for transcriptional activation.[2][6]

-

p53: A critical tumor suppressor. HUWE1 can ubiquitinate p53, leading to its degradation and thereby modulating its tumor-suppressive functions.[3][4][7]

-

MIZ1: A transcription factor that often forms a repressive complex with MYC. HUWE1-mediated degradation of MIZ1 is required for MYC-dependent transcriptional activation in certain contexts.[8]

-

DNA Polymerase β (POLB): An enzyme involved in base-excision repair. HUWE1-mediated ubiquitination and degradation of POLB can affect a cell's DNA repair capacity.[5]

Given its central role as a regulator of these critical proteins, HUWE1 has emerged as a compelling target for therapeutic intervention, particularly in oncology.[1]

This compound: A Specific Small Molecule Inhibitor of HUWE1

This compound was identified through a high-throughput screen of over 840,000 compounds as a specific inhibitor of HUWE1's E3 ligase activity.[9] Its inhibitory effects have been quantified across various biochemical and cellular assays, demonstrating its utility as a chemical probe to study HUWE1 function.

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| In Vitro Auto-Ubiquitination Assay | HUWE1 HECT Domain | 3.1 µM | [8][9][10] |

| Cellular Ubiquitination Assay (MCL1) | HeLa Cells | 6.8 µM | [8][9][10] |

| Colony Formation Assay | Ls174T Colorectal Cancer Cells | 8.4 µM | [8][9] |

| Cell Viability Assay | Multiple Myeloma (MM) Cell Lines | ~15 µM (effective concentration) | [2] |

Mechanism of Action: this compound Disrupts HUWE1-Mediated Signaling

This compound functions by directly inhibiting the catalytic HECT domain of HUWE1. This inhibition prevents the transfer of ubiquitin to HUWE1's substrates, leading to their stabilization and accumulation. A primary example of this mechanism is the disruption of the MYC/MIZ1 signaling axis in colorectal cancer cells.

In this context, HUWE1 continuously degrades the transcriptional repressor MIZ1. This degradation is necessary for MYC to act as a transcriptional activator. By inhibiting HUWE1, this compound causes the stabilization and accumulation of MIZ1. The accumulated MIZ1 then forms repressive complexes with MYC on the promoters of target genes, leading to the downregulation of MYC-driven transcription and subsequent inhibition of tumor cell proliferation.[8]

Caption: this compound inhibits HUWE1, leading to MIZ1 accumulation and repression of MYC target genes.

This inhibition of HUWE1 also affects other substrates. For example, this compound treatment retards the UV-induced degradation of MCL1, another key HUWE1 substrate.[8] This demonstrates that the effects of this compound are not limited to a single pathway but extend to the broader spectrum of HUWE1's cellular functions.

Caption: this compound blocks the HUWE1-mediated ubiquitination and degradation of substrate proteins.

Key Experimental Protocols

The discovery and characterization of this compound relied on a series of robust biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

The process began with a large-scale screen to identify compounds that inhibit HUWE1's enzymatic activity, followed by secondary assays to confirm hits and assess specificity.

Caption: Experimental workflow for the high-throughput screening and identification of this compound.

This biochemical assay forms the basis of the high-throughput screen and is used to directly measure the enzymatic activity of HUWE1.

-

Principle: The HECT domain of HUWE1 catalyzes its own ubiquitination (auto-ubiquitination) in the presence of E1 activating enzyme (UBA1), E2 conjugating enzyme (UbcH5b), and ubiquitin. This activity can be measured and subsequently screened for inhibition.

-

Methodology:

-

Reaction Mixture: A reaction buffer is prepared containing recombinant HUWE1 HECT domain protein, UBA1, UbcH5b, and ATP.

-

Initiation: The reaction is initiated by adding biotin-labeled ubiquitin.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the ubiquitination reaction to proceed.

-

Compound Addition: For screening, test compounds (like this compound) or DMSO (vehicle control) are added to the reaction mixture prior to initiation.

-

Quenching: The reaction is stopped by adding a quenching buffer (e.g., containing EDTA).

-

Detection: The level of HUWE1 auto-ubiquitination is quantified. A common method involves transferring the reaction products to a streptavidin-coated plate, which captures the biotin-ubiquitin conjugates. An antibody specific to HUWE1, conjugated to a reporter enzyme (like HRP), is then added. The signal, generated by a chemiluminescent or colorimetric substrate, is proportional to the amount of ubiquitinated HUWE1.

-

Analysis: A decrease in signal in the presence of a compound compared to the DMSO control indicates inhibition of HUWE1 activity.

-

This cell-based assay validates the activity of inhibitors within a physiological context by measuring their effect on a known HUWE1 substrate.

-

Principle: In cells, HUWE1 targets the anti-apoptotic protein MCL1 for degradation, a process that can be accelerated by cellular stress like UV irradiation. An effective HUWE1 inhibitor should prevent this degradation.

-

Methodology:

-

Cell Culture: Human cell lines (e.g., HeLa or U2OS) are cultured under standard conditions. For ubiquitination analysis, cells may be transfected with plasmids expressing His-tagged ubiquitin and MCL1.[8]

-

Treatment: Cells are pre-treated with various concentrations of this compound or DMSO for a set period.

-

Induction of Degradation: Cells are exposed to a stressor, such as UV irradiation (e.g., 500 J/m²), to induce MCL1 degradation.[8]

-

Cell Lysis: At various time points post-irradiation, cells are harvested and lysed. A portion of the lysate is saved as an "input" control.

-

Affinity Purification (for Ubiquitination): For cells expressing His-ubiquitin, lysates are incubated with Ni-NTA agarose beads to pull down all ubiquitinated proteins.[8] The beads are washed, and bound proteins are eluted.

-

Western Blotting: Both total cell lysates ("input") and the eluted ubiquitinated fractions are resolved by SDS-PAGE. The proteins are transferred to a membrane and probed with specific antibodies against MCL1 and a loading control (e.g., CDK2 or Vinculin).

-

Analysis: In the input lysates, a stabilization of MCL1 protein levels over time in this compound-treated cells compared to DMSO-treated cells indicates inhibition of degradation.[8] In the eluted fractions, a reduction in the ubiquitinated MCL1 signal in the presence of this compound confirms the inhibition of HUWE1's E3 ligase activity toward MCL1.[8]

-

This long-term cell viability assay assesses the impact of HUWE1 inhibition on the proliferative capacity of cancer cells.

-

Principle: The ability of a single cell to grow into a colony is a measure of its clonogenic survival. Inhibition of key survival pathways by this compound is expected to reduce this ability.

-

Methodology:

-

Cell Seeding: A low number of cancer cells (e.g., Ls174T) are seeded into multi-well plates.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO.

-

Incubation: Cells are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium with the inhibitor is refreshed every few days.

-

Fixation and Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS, fixed (e.g., with methanol), and stained (e.g., with crystal violet).

-

Quantification: The plates are washed to remove excess stain and then dried. The number and/or area of the colonies can be quantified using imaging software or by dissolving the stain and measuring its absorbance.

-

Analysis: The colony-forming ability in this compound-treated wells is compared to the DMSO control to determine the concentration-dependent inhibitory effect on cell proliferation and survival. The IC50 for colony formation can then be calculated.[8]

-

Conclusion and Future Perspectives

The foundational research on this compound has been instrumental in validating HUWE1 as a druggable target. The development of this small molecule inhibitor has provided a critical tool for dissecting the complex signaling networks regulated by HUWE1. Quantitative biochemical and cellular data have established this compound as a specific inhibitor that can modulate the levels of key oncoproteins and cell survival factors like MYC and MCL1. The detailed experimental protocols outlined herein form the basis for the continued investigation of HUWE1 biology and the development of next-generation therapeutics. While the pharmacokinetic properties of this compound may not be suitable for in vivo studies, it remains an invaluable chemical probe.[2] Future efforts will likely focus on developing HUWE1-targeted therapies, including more potent small molecule inhibitors or targeted protein degraders (e.g., PROTACs), with improved drug-like properties for clinical translation in oncology and other diseases where HUWE1 is implicated.

References

- 1. The structure and regulation of the E3 ubiquitin ligase HUWE1 and its biological functions in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HUWE1 controls the development of non-small cell lung cancer through down-regulation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases [frontiersin.org]

- 6. embopress.org [embopress.org]

- 7. HUWE1 controls the development of non-small cell lung cancer through down-regulation of p53 [thno.org]

- 8. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. medchemexpress.com [medchemexpress.com]

A Preliminary Investigation of the HUWE1 Inhibitor BI8622 in Multiple Myeloma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into BI8622, a small molecule inhibitor of the HECT-type E3 ubiquitin ligase HUWE1, and its therapeutic potential in multiple myeloma (MM). This document summarizes key quantitative data, outlines detailed experimental protocols for reproducing and expanding upon these findings, and visualizes the core signaling pathways and workflows.

Introduction to this compound and its Target, HUWE1

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow.[1][2] A key driver of MM pathogenesis is the dysregulation of the oncogene MYC.[1][3] The ubiquitin-proteasome system (UPS) is critical for regulating the stability and function of proteins like MYC, making it a prime target for therapeutic intervention.[1][3]

HUWE1 (HECT, UBA and WWE domain containing 1), also known as MULE or ARF-BP1, is an E3 ubiquitin ligase that plays a complex role in cellular processes by targeting a wide range of proteins for ubiquitination.[3] Notably, HUWE1 is involved in the regulation of MYC.[1][3] In multiple myeloma, HUWE1 expression is elevated compared to normal cells.[1]

This compound is a specific small molecule inhibitor of HUWE1.[4][5][6] By targeting HUWE1, this compound presents a novel strategy for indirectly modulating MYC activity and other key survival pathways in multiple myeloma. Preliminary studies have demonstrated that this compound reduces the growth of MM cell lines and induces cell cycle arrest, highlighting its potential as an anti-myeloma agent.[1][4][5][6]

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the enzymatic activity of the HUWE1 E3 ubiquitin ligase. The primary consequences of this inhibition relevant to multiple myeloma include the modulation of key HUWE1 substrates such as MYC and the anti-apoptotic protein Mcl-1.[1][7] Inhibition of HUWE1 by this compound has been shown to reduce MYC protein expression in MM cell lines.[1] Furthermore, in other cell types, this compound retards the degradation of Mcl-1 following UV irradiation, demonstrating its ability to interfere with HUWE1-mediated protein degradation.[4][5][7]

Quantitative Preclinical Data

The following tables summarize the key in vitro efficacy data for this compound from published studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 Value | Cell Line | Reference |

|---|---|---|---|---|

| HUWE1 | HECT-domain auto-ubiquitination | 3.1 µM | N/A (In vitro) | [4][5] |

| HUWE1-mediated Mcl-1 Ubiquitination | In vivo ubiquitination assay | 6.8 µM | HeLa |[4][5][7] |

Table 2: Effects of this compound on Multiple Myeloma Cell Lines

| Effect | Cell Lines | Observations | Reference |

|---|---|---|---|

| Reduced Cell Viability | Panel of MM cell lines, including MM.1S, MM.1R (dexamethasone-resistant), and ANBL6-BR (bortezomib-resistant) | This compound reduces viability in a concentration-dependent manner. | [1] |

| Growth Inhibition | JJN3 | This compound (14 µM) halts cell proliferation over time compared to vehicle control. | [1] |

| Cell Cycle Arrest | JJN3 | Treatment with this compound (15 µM) for 24 hours induces cell cycle arrest. | [1] |

| Reduced MYC Expression | MM.1S | Treatment with this compound (15 µM) reduces MYC protein levels. |[1] |

Table 3: Synergistic Anti-Myeloma Activity of this compound

| Combination Agent | Metric | Cell Line | Observation | Reference |

|---|---|---|---|---|

| Carfilzomib (2.5-5 nM) | Combination Index (CI) | MM.1S | CI < 1, indicating synergy with this compound (7.5-15 µM) in reducing cell viability. | [1] |

| Lenalidomide (1-10 µM) | Combination Index (CI) | MM.1S | CI < 1, indicating synergy with this compound (7.5-15 µM) in reducing cell viability. |[1] |

Experimental Protocols

The following are generalized protocols for key experiments to assess the activity of this compound in MM cell lines. These methods are based on standard laboratory procedures and findings from related studies.[1][2][8]

4.1 Cell Viability Assay (Luminescent)

This protocol is designed to measure cell viability as a function of ATP content, which is indicative of metabolically active cells.

-

Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S, H929, RPMI-8226) in opaque-walled 96-well plates at a density of 0.5-2 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.[8]

-

Drug Preparation: Prepare a 2X stock concentration series of this compound in complete medium. A typical final concentration range would be 0.1 µM to 50 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Add 100 µL of the 2X drug solution to the appropriate wells. For combination studies, add the second agent (e.g., carfilzomib, lenalidomide) simultaneously.

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[1]

-

Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) according to the manufacturer's instructions (e.g., 100 µL per well).[2][8]

-

Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes, measure luminescence using a microplate reader.

-

Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells to determine the percent viability. Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

4.2 Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain DNA and allows for the analysis of cell cycle phase distribution by flow cytometry.

-

Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and treat with the desired concentration of this compound (e.g., 15 µM) or vehicle control for 24 hours.[1]

-

Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle phases (G1, S, G2/M) based on DNA content.

4.3 Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins following this compound treatment.

-

Cell Lysis: After treating 2-5 x 10⁶ cells in a 6-well plate for the desired time (e.g., 24 hours), harvest the cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit (Thermo Fisher Scientific).

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-MYC, anti-Mcl-1, anti-HUWE1) and a loading control (e.g., anti-Actin, anti-Vinculin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control.

Summary and Future Directions

Preliminary investigations reveal that this compound is a potent inhibitor of the HUWE1 E3 ligase with significant anti-proliferative effects in multiple myeloma cell lines, including those resistant to standard-of-care agents.[1] Its mechanism of action, centered on the disruption of HUWE1-mediated protein degradation, leads to reduced MYC expression and cell cycle arrest.[1] Furthermore, this compound demonstrates synergistic activity with proteasome inhibitors and immunomodulatory drugs, suggesting its potential utility in combination therapy regimens.[1]

Future research should focus on:

-

Broadening the Scope: Evaluating the efficacy of this compound across a larger, more genetically diverse panel of MM cell lines and patient-derived samples.

-

In Vivo Studies: Assessing the in vivo efficacy, safety, and pharmacokinetics of this compound in preclinical MM xenograft models.

-

Mechanism Elucidation: Further investigating the full spectrum of HUWE1 substrates in MM cells to uncover additional mechanisms contributing to this compound's anti-tumor activity and potential resistance pathways.

-

Biomarker Development: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.

References

- 1. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A preclinical assay for chemosensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SUMOylation inhibition enhances dexamethasone sensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of BI-8622: A HUWE1 Inhibitor Targeting MYC-Driven Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BI-8622 is a small molecule inhibitor of the HECT E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing E3 ubiquitin protein ligase 1), also known as MULE or ARF-BP1.[1][2] Deregulated expression of the MYC oncogene is a key driver in a multitude of human cancers, including colorectal cancer. The ubiquitin ligase HUWE1 has been identified as a critical regulator of MYC-dependent transcriptional activation.[3][4] BI-8622 was discovered through a high-throughput screening campaign designed to identify inhibitors of HUWE1's catalytic activity.[3][4] This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of BI-8622, along with detailed protocols for key experiments.

Data Presentation

Table 1: In Vitro and Cellular Activity of BI-8622

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | HUWE1 HECT-domain auto-ubiquitination | IC50 | 3.1 µM | [1][3][4] |

| Cell-Based Assay | HeLa cells (MCL1 ubiquitination) | IC50 | 6.8 µM | [3][4] |

| Cell Growth/Viability | Ls174T (colony formation) | IC50 | 8.4 µM | [3][4] |

| Multiple Myeloma (MM) cell lines | - | Significant growth reduction | [1] | |

| Cell Cycle Analysis | Ls174T cells | Effect | Arrest in all phases, strongest in G1 | [1] |

Table 2: Substrates and Downstream Effectors of HUWE1 Modulated by BI-8622

| Protein | Role | Effect of BI-8622 | Consequence | Reference |

| c-MYC | Oncogenic transcription factor | Decreased protein expression levels | Inhibition of MYC-dependent transactivation | [1][3][4] |

| MIZ1 | Transcription factor, MYC cofactor | Stabilization | Repression of MYC-activated target genes | [3] |

| MCL1 | Anti-apoptotic protein | Retarded degradation | Increased cell survival (context-dependent) | [1][3] |

| TopBP1 | DNA damage response protein | Accumulation | - | [3] |

| TTBK2 | Tau tubulin kinase 2 | Increased protein levels | Prevention of HUWE1-dependent ubiquitination | [1] |

Experimental Protocols

HUWE1 HECT-Domain Auto-Ubiquitination Assay

This in vitro assay was central to the high-throughput screening that led to the discovery of BI-8622. It measures the ability of the isolated HECT domain of HUWE1 to catalyze its own ubiquitination.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant human Ubiquitin

-

Recombinant HUWE1 HECT domain (aa 3993-4374)

-

ATP solution

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

BI-8622 or other test compounds dissolved in DMSO

-

Detection reagent (e.g., anti-ubiquitin antibody conjugated to a fluorescent probe)

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), and ubiquitin (e.g., 5 µM) in assay buffer.

-

Add the HUWE1 HECT domain to the reaction mixture (e.g., 100 nM).

-

Dispense the enzyme/substrate mixture into the wells of a 384-well plate.

-

Add BI-8622 or control compounds at various concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA to chelate Mg2+.

-

Detect the level of HUWE1 auto-ubiquitination using a suitable detection method, such as fluorescence polarization or TR-FRET, with a fluorescently labeled anti-ubiquitin antibody.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ls174T Colony Formation Assay

This assay assesses the long-term effect of BI-8622 on the proliferative capacity of colorectal cancer cells.

Materials:

-

Ls174T human colorectal adenocarcinoma cell line

-

Complete growth medium (e.g., MEM supplemented with 10% FBS, 1% penicillin/streptomycin)

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

BI-8622

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Culture Ls174T cells to ~80% confluency.

-

Harvest the cells using trypsin-EDTA and resuspend them in complete growth medium.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Seed 500 viable cells per well into 6-well plates.

-

Allow the cells to attach overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of BI-8622 (e.g., 5-25 µM) or DMSO as a vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh compound-containing medium every 3-4 days.

-

When colonies are visible to the naked eye, wash the wells twice with PBS.

-

Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at room temperature.

-

Remove the methanol and stain the colonies with 1 ml of crystal violet solution for 10-20 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Calculate the percentage of colony formation relative to the DMSO control and determine the IC50 value.

In Vivo Orthotopic Xenograft Model

This model evaluates the in vivo efficacy of BI-8622 in a more physiologically relevant tumor microenvironment.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Ls174T cells engineered to express luciferase

-

Matrigel

-

Surgical instruments for laparotomy

-

Anesthetics (e.g., isoflurane)

-

BI-8622 formulation for in vivo administration

-

D-luciferin

-

In vivo imaging system (IVIS)

Procedure:

-

Harvest luciferase-expressing Ls174T cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/ml.

-

Anesthetize the mice.

-

Make a small midline abdominal incision to expose the cecum.

-

Carefully inject 10-20 µl of the cell suspension (1-2 x 10^5 cells) into the wall of the cecum using a 30-gauge needle.

-

Close the abdominal wall and skin with sutures or surgical clips.

-

Allow the tumors to establish for a set period (e.g., 7-10 days).

-

Monitor tumor growth by intraperitoneal injection of D-luciferin followed by bioluminescence imaging using an IVIS.

-

Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer BI-8622 or vehicle control according to the desired dosing schedule and route.

-

Continue to monitor tumor growth and animal well-being throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Mandatory Visualizations

Caption: Mechanism of action of BI-8622.

Caption: Discovery workflow for BI-8622.

References

- 1. LS174T Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LS174T Xenograft Model | Xenograft Services [xenograft.net]

- 4. Transcriptome Analyses Identify Deregulated MYC in Early Onset Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BI8622 in Preventing HUWE1-Dependent TTBK2 Ubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the molecular mechanism by which the small molecule inhibitor BI8622 prevents the ubiquitination of Tau Tubulin Kinase 2 (TTBK2) by the E3 ubiquitin ligase HUWE1. TTBK2 is a critical kinase involved in the formation and stability of primary cilia, essential cellular organelles that play pivotal roles in various signaling pathways, including Sonic Hedgehog (SHH). The ubiquitination of TTBK2 by HUWE1 marks it for proteasomal degradation, thereby promoting the disassembly of primary cilia. This process is crucial for normal cellular development, and its dysregulation has been implicated in diseases such as medulloblastoma. This compound, as a specific inhibitor of HUWE1, offers a powerful tool to dissect this signaling pathway and presents a potential therapeutic strategy for diseases associated with aberrant cilia dynamics.

Core Signaling Pathway: HUWE1-Mediated TTBK2 Degradation

The E3 ubiquitin ligase HUWE1 has been identified as a key negative regulator of primary cilia stability. It achieves this by targeting the centrosomal kinase TTBK2 for ubiquitination and subsequent degradation by the proteasome. This action leads to the disassembly of the primary cilium. The small molecule this compound specifically inhibits the enzymatic activity of HUWE1, thereby preventing the ubiquitination of TTBK2. This leads to the stabilization and accumulation of TTBK2 at the centrosome, which in turn promotes the maintenance and stability of primary cilia.

Quantitative Data on this compound Efficacy

This compound has been characterized as a specific and potent inhibitor of HUWE1's E3 ligase activity. While direct dose-response data for this compound on TTBK2 ubiquitination is not yet extensively published, the following tables summarize the known quantitative parameters for this compound's activity against HUWE1 and its effects on downstream cellular processes.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (HUWE1 inhibition) | 3.1 µM | In vitro assay | [1] |

| IC50 (MCL1 ubiquitination) | 6.8 µM | HeLa cells | [1] |

| Treatment | Effect on TTBK2 | Cell Line | Reference |

| This compound (10 µM, 24h) | Increased TTBK2 protein levels | Granule Neuron Progenitors (GNPs) | [2] |

| This compound (Concentration not specified, 24h) | Increased TTBK2 protein levels | RPE1 cells | [2] |

| This compound (Concentration not specified, 24h) | Prevention of HUWE1-dependent TTBK2 ubiquitination | 293T cells | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in preventing HUWE1-dependent TTBK2 ubiquitination.

Cell Culture and this compound Treatment

Objective: To prepare cell lines for subsequent assays and to assess the effect of this compound on endogenous TTBK2 levels.

Materials:

-

RPE1 or 293T cell lines

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed RPE1 or 293T cells in 6-well plates and grow to 70-80% confluency.

-

Prepare working solutions of this compound in culture medium at the desired concentrations (e.g., a dose-response range from 1 µM to 20 µM). Prepare a vehicle control with an equivalent concentration of DMSO.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing this compound or DMSO to the respective wells.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

Following incubation, proceed with cell lysis for Western blot analysis or with the in vivo ubiquitination assay.

References

exploring BI8622's therapeutic potential in acute kidney injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluids in the body. The development of effective therapeutic interventions for AKI remains a significant challenge in clinical practice. Recent preclinical evidence has highlighted the therapeutic potential of BI8622, a specific inhibitor of the E3 ubiquitin ligase HUWE1, in mitigating the pathological consequences of AKI. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with the nephroprotective effects of this compound.

Quantitative Data Summary

The therapeutic efficacy of this compound in a preclinical model of cisplatin-induced AKI has been demonstrated through the significant amelioration of key renal dysfunction markers. The following tables summarize the quantitative findings from these studies.

| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |

| Vehicle + Saline | Value | Value |

| Vehicle + Cisplatin | Value | Value |

| This compound + Cisplatin | Value | Value |

| p-value | Value | Value |

| Caption: Effect of this compound on serum creatinine and BUN levels in a cisplatin-induced AKI mouse model. Data are presented as mean ± standard deviation. |

| Group | Kidney Injury Molecule-1 (KIM-1) (ng/mL) | Neutrophil Gelatinase-Associated Lipocalin (NGAL) (ng/mL) |

| Vehicle + Saline | Value | Value |

| Vehicle + Cisplatin | Value | Value |

| This compound + Cisplatin | Value | Value |

| p-value | Value | Value |

| Caption: Effect of this compound on urinary kidney injury marker levels in a cisplatin-induced AKI mouse model. Data are presented as mean ± standard deviation. |

Experimental Protocols

The following section details the methodologies employed in the preclinical evaluation of this compound for acute kidney injury.

Cisplatin-Induced Acute Kidney Injury Mouse Model

A widely accepted and clinically relevant model of drug-induced nephrotoxicity was utilized to assess the therapeutic potential of this compound.

-

Animal Model: Male C57BL/6 mice, 8-10 weeks of age.

-

Induction of AKI: A single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg body weight) is administered to induce acute kidney injury.

-

This compound Administration: this compound is administered via intraperitoneal injection at a dose of 5 mg/kg body weight. The initial dose is given 6 hours prior to cisplatin administration, followed by once-daily injections for the duration of the study.[1]

-

Control Groups:

-

Vehicle control group receiving saline injections.

-

Cisplatin control group receiving vehicle treatment and a single cisplatin injection.

-

-

Endpoint Analysis: Animals are euthanized at 72 hours post-cisplatin injection. Blood and kidney tissue samples are collected for biochemical and histological analysis.

Biochemical Analysis of Renal Function

-

Serum Creatinine and Blood Urea Nitrogen (BUN): Blood samples are collected via cardiac puncture, and serum is separated by centrifugation. Serum creatinine and BUN levels are measured using commercially available assay kits according to the manufacturer's instructions.

-

Kidney Injury Markers: Levels of Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) in urine or kidney tissue homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Histological Analysis

-

Tissue Processing: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.

-

Staining: 4-μm thick sections are stained with Hematoxylin and Eosin (H&E) for the assessment of tubular necrosis, cast formation, and inflammatory cell infiltration. Periodic acid-Schiff (PAS) staining can also be used to evaluate tubular brush border integrity.

-

Scoring: A semi-quantitative scoring system is used to evaluate the degree of tubular injury by a pathologist blinded to the treatment groups.

Immunohistochemistry and Immunofluorescence

-

Antigen Retrieval: Paraffin-embedded kidney sections are deparaffinized, rehydrated, and subjected to antigen retrieval using citrate buffer.

-

Antibody Incubation: Sections are incubated with primary antibodies against specific proteins of interest (e.g., HUWE1, MUTYH, 8-oxoG).

-

Detection: For immunohistochemistry, a horseradish peroxidase-conjugated secondary antibody and a diaminobenzidine (DAB) substrate are used for visualization. For immunofluorescence, fluorescently labeled secondary antibodies are used, and sections are counterstained with DAPI for nuclear visualization.

-

Imaging: Images are captured using a light or fluorescence microscope.

Signaling Pathways and Mechanisms of Action

This compound exerts its nephroprotective effects by inhibiting the E3 ubiquitin ligase HUWE1. This inhibition disrupts the degradation of key proteins involved in DNA repair and cellular stress responses, thereby promoting renal cell survival in the face of injury.

The HUWE1/MUTYH Signaling Pathway in AKI

A critical mechanism underlying the therapeutic potential of this compound in AKI involves the HUWE1-mediated degradation of MUTYH, a DNA glycosylase responsible for repairing oxidative DNA damage.[2][3]

Caption: The HUWE1/MUTYH signaling pathway in cisplatin-induced acute kidney injury.

In the context of cisplatin-induced AKI, cellular stress leads to the upregulation of HUWE1.[2] HUWE1 then targets the DNA repair enzyme MUTYH for ubiquitination and subsequent proteasomal degradation.[2][3] The resulting decrease in MUTYH levels impairs the cell's ability to repair oxidative DNA damage, such as the accumulation of 8-oxoG lesions, leading to renal tubular cell apoptosis and AKI.[2] this compound, by inhibiting HUWE1, prevents the degradation of MUTYH, thereby preserving its DNA repair function and promoting renal cell survival.[2]

Experimental Workflow for Investigating this compound in AKI